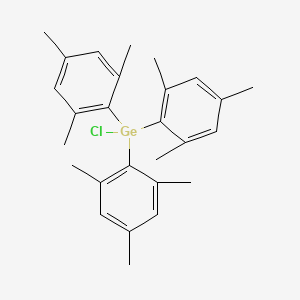![molecular formula C17H19FO B14535775 Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]- CAS No. 62153-72-4](/img/structure/B14535775.png)
Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]- is an organic compound with a complex structure that includes a benzene ring substituted with an ethoxy group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and boron reagents is common in such processes, as they facilitate efficient coupling reactions .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]- has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where a nucleophile attacks the benzene ring, leading to the formation of new products . The presence of electron-withdrawing groups, such as the 4-fluorophenyl group, can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethoxy-4-fluoro-: Similar structure but lacks the 1-(4-fluorophenyl)-1-methylethyl group.
Benzene, 1-ethynyl-4-fluoro-: Contains an ethynyl group instead of an ethoxy group.
Benzene, 1-ethoxy-4-ethyl-: Similar structure but lacks the fluorophenyl group.
Uniqueness
Benzene, 1-ethoxy-4-[1-(4-fluorophenyl)-1-methylethyl]- is unique due to the presence of both the ethoxy and 4-fluorophenyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62153-72-4 |
|---|---|
Molecular Formula |
C17H19FO |
Molecular Weight |
258.33 g/mol |
IUPAC Name |
1-ethoxy-4-[2-(4-fluorophenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C17H19FO/c1-4-19-16-11-7-14(8-12-16)17(2,3)13-5-9-15(18)10-6-13/h5-12H,4H2,1-3H3 |
InChI Key |
SRAQKMBGMLXTAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline](/img/structure/B14535711.png)
![1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14535712.png)
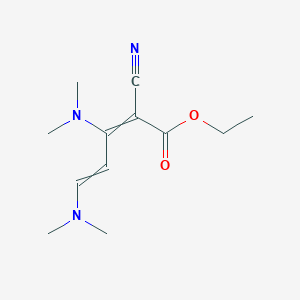
silane](/img/structure/B14535715.png)
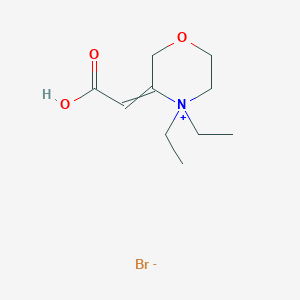
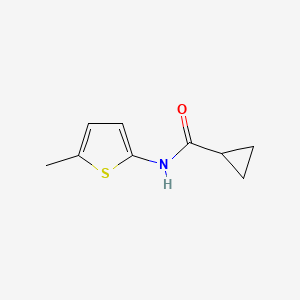
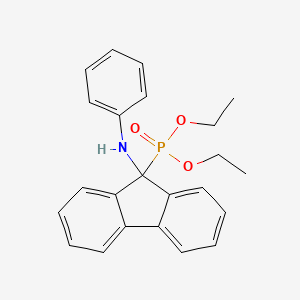
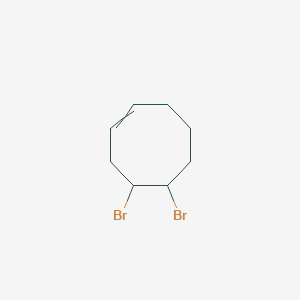
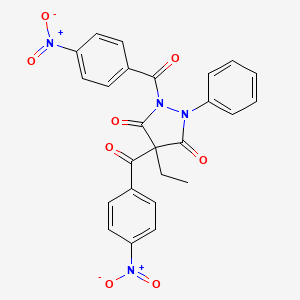
![Acetic acid;7,12-dimethylbenzo[a]anthracen-11-ol](/img/structure/B14535740.png)
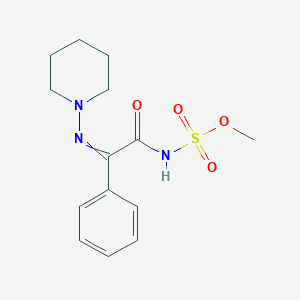
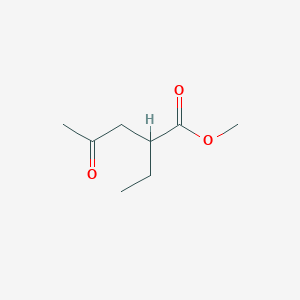
![Bicyclo[4.2.0]octa-2,4-diene-7-carbonitrile, 6-methoxy-](/img/structure/B14535752.png)
